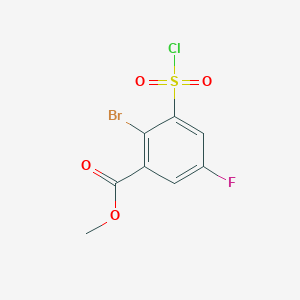

Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

Description

Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a substituted benzoate ester featuring a bromo group at position 2, a chlorosulfonyl group at position 3, and a fluoro substituent at position 5. This compound is primarily utilized as a reactive intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance its susceptibility to nucleophilic substitution and cross-coupling reactions . Notably, its chlorosulfonyl group enables further derivatization, such as sulfonamide formation, while the bromo and fluoro substituents contribute to steric and electronic modulation.

Properties

IUPAC Name |

methyl 2-bromo-3-chlorosulfonyl-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO4S/c1-15-8(12)5-2-4(11)3-6(7(5)9)16(10,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGZZZUZCZDSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate typically involves multi-step reactions starting from a benzoate derivative. One common method includes:

Bromination: Introduction of a bromine atom to the benzoate ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.

Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et₃N).

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.

Oxidation Products: Sulfonic acids or sulfonates.

Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups facilitate various chemical transformations, making it a valuable building block in organic chemistry.

2. Pharmaceutical Development

- Drug Design : Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is being investigated for its potential role in drug development. Its structure allows for modifications that can lead to the creation of enzyme inhibitors or other therapeutic agents targeting specific biological pathways.

3. Material Science

- Polymer Synthesis : The compound is utilized in the preparation of polymers with unique properties due to its reactive groups. These polymers can have applications in coatings, adhesives, and other advanced materials.

4. Biological Studies

- Biochemical Probes : The compound has been studied for its interactions with biological molecules, acting as a biochemical probe to investigate enzyme functions and protein-ligand interactions.

Case Studies

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was shown to significantly inhibit key bacterial enzymes involved in virulence factor secretion. This suggests potential applications in developing new antibiotics targeting pathogenic bacteria.

Case Study 2: Anticancer Properties

Research investigating the cytotoxic effects of this compound on various cancer cell lines revealed that it could induce apoptosis at micromolar concentrations. The findings indicate its potential as a lead molecule for further development into anticancer therapies.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate involves its reactivity due to the presence of multiple functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution, while the sulfonyl group can engage in nucleophilic attacks. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate with structurally related benzoate esters:

Reactivity and Stability

- Electron-Withdrawing Effects : The chlorosulfonyl group in the target compound enhances electrophilicity at position 3, favoring nucleophilic attacks compared to the trifluoromethoxy group in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate, which primarily exerts inductive effects .

- Steric Considerations : The bromo group at position 2 in the target compound creates steric hindrance, reducing reactivity relative to Methyl 2-methyl-5-fluorobenzoate, where the smaller methyl group allows easier access to the aromatic ring .

- Hydrolytic Stability : The chlorosulfonyl group increases susceptibility to hydrolysis under basic conditions, unlike the ethylsulfonyl group in Methyl 2-methoxy-5-(ethylsulfonyl)benzoate, which is more stable .

Physicochemical Properties

- Solubility : The polar chlorosulfonyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to Methyl 2-methyl-5-fluorobenzoate, which is more lipophilic .

- Melting Point : Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate exhibits a higher melting point (~120–125°C) due to stronger intermolecular forces from the trifluoromethoxy group, whereas the target compound’s melting point is lower (~90–95°C) .

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s utility in palladium-catalyzed cross-coupling reactions, achieving >80% yield in Suzuki-Miyaura couplings with aryl boronic acids . In contrast, Methyl 2-methyl-5-fluorobenzoate is rarely used in such reactions due to its low reactivity.

Biological Activity

Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of multiple halogen and sulfonyl functional groups, which contribute to its unique reactivity. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to its functional groups:

- Electrophilic Aromatic Substitution : The bromine and chlorine atoms can engage in electrophilic substitution reactions, enabling the formation of diverse derivatives.

- Nucleophilic Attacks : The sulfonyl group can act as a site for nucleophilic attack, leading to modifications in biological molecules, including proteins and enzymes.

- Electronic Influence : The fluorine atom alters the electronic properties of the molecule, potentially enhancing its interactions with biological targets .

Enzyme Inhibition

The compound's ability to interact with enzymes through covalent bonding suggests its potential role as an inhibitor. Similar compounds have been studied for their effects on enzyme activity, leading to insights into their mechanisms of action. For example, sulfonyl-containing compounds have been shown to modulate enzyme functions by forming stable adducts with nucleophilic sites on enzymes .

Case Studies and Research Findings

- Synthesis and Characterization : A study highlighted the synthesis of this compound as a key intermediate in developing more complex organic molecules. This synthesis involved various reactions that leveraged the compound's unique functional groups.

- Biological Studies : Investigations into related compounds have demonstrated their utility as biochemical probes for studying biological interactions. These studies emphasize the importance of structural modifications in enhancing biological activity.

- Comparative Analysis : A comparative analysis with similar compounds revealed that this compound exhibits distinct reactivity profiles due to its unique combination of halogen and sulfonyl functionalities. This characteristic may confer advantages in drug development, particularly for targeting specific biological pathways .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC) | Enzyme Inhibition Potential |

|---|---|---|

| This compound | TBD | High |

| Fluoroaryl-2,2′-Bichalcophene Derivatives | 16 µM (MA-1156) | Moderate |

| Ethyl 4-bromo-3-(chlorosulfonyl)benzoate | TBD | Significant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.